molecular formula C6H16ClN B2936462 N,3-dimethylbutan-2-amine hydrochloride CAS No. 2738-05-8

N,3-dimethylbutan-2-amine hydrochloride

Cat. No.: B2936462
CAS No.: 2738-05-8
M. Wt: 137.65
InChI Key: APSFIFPEPAHXGT-UHFFFAOYSA-N
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Description

Overview of the Chemical Compound's Significance in Organic Chemistry Research

The significance of N,3-Dimethylbutan-2-amine hydrochloride in organic chemistry research is best understood through the lens of sterically hindered amines. These compounds are characterized by bulky alkyl groups surrounding the nitrogen atom, which imparts unique chemical properties. The steric bulk around the nitrogen atom in hindered amines like this compound reduces their nucleophilicity while maintaining their basicity. This characteristic is highly valuable in a variety of chemical reactions where the amine is intended to act as a proton acceptor (a base) without participating in nucleophilic attack, which could lead to unwanted side reactions.

In synthetic organic chemistry, sterically hindered amines are crucial for promoting elimination reactions (such as dehydrohalogenations) over substitution reactions. Their ability to selectively remove a proton without attacking an electrophilic center makes them indispensable reagents for the synthesis of complex molecules. Furthermore, the study of hindered amines contributes to a deeper understanding of steric effects in chemical reactions, a fundamental concept in physical organic chemistry.

The hydrochloride salt form of these amines, such as this compound, offers practical advantages in a laboratory setting. The salt is typically a stable, crystalline solid that is easier to handle, store, and weigh accurately compared to its often volatile and hygroscopic free amine counterpart. The hydrochloride salt can be readily converted to the free amine in situ or prior to its use in a reaction by treatment with a stronger base.

Below is a data table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C6H16ClN
Molecular Weight 137.65 g/mol
Synonyms N,3-dimethylbutan-2-amine HCl

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-dimethylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-5(2)6(3)7-4;/h5-7H,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSFIFPEPAHXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,3 Dimethylbutan 2 Amine Hydrochloride

Direct Synthesis Approaches to N,3-Dimethylbutan-2-amine Hydrochloride

Direct synthesis methods aim to construct the N,3-dimethylbutan-2-amine backbone and its subsequent salt in a highly convergent manner.

Amine Hydrochloride Formation via Acidification of N,3-Dimethylbutan-2-amine

The terminal step in the synthesis of this compound is the protonation of the free amine, N,3-dimethylbutan-2-amine. This standard acid-base reaction is typically achieved by treating a solution of the purified amine with hydrochloric acid.

The process involves dissolving the N,3-dimethylbutan-2-amine base in a suitable organic solvent, such as diethyl ether, isopropanol (B130326), or methanol (B129727). A solution of hydrogen chloride (HCl), either as a gas dissolved in a solvent or as concentrated aqueous hydrochloric acid, is then added. The reaction is an exothermic neutralization, leading to the precipitation of the ammonium (B1175870) salt.

Reaction: C₆H₁₅N + HCl → [C₆H₁₅NH]⁺Cl⁻

The resulting this compound salt is typically a crystalline solid, which can be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under a vacuum. The formation of the hydrochloride salt serves to increase the compound's stability and improve its handling characteristics compared to the more volatile free amine. nih.govnih.gov

Catalytic Hydroamination of Alkynes and Subsequent Amine Salt Formation

A potential direct route to branched secondary amines involves the catalytic hydroamination of alkynes. nih.govrsc.org This method represents an atom-economical process for forming carbon-nitrogen bonds. frontiersin.org For the synthesis of N,3-dimethylbutan-2-amine, a plausible pathway would involve the reaction of a suitable alkyne precursor, such as 3,3-dimethyl-1-butyne, with methylamine (B109427) in the presence of a metal catalyst.

The reaction generally proceeds in two key stages:

Initial Hydroamination: The catalyst, often based on late transition metals, activates the alkyne. frontiersin.org The methylamine then adds across the carbon-carbon triple bond. This can lead to two possible regioisomers, with the Markovnikov addition yielding an imine and the anti-Markovnikov addition yielding an enamine after tautomerization. For this specific synthesis, the desired intermediate is the imine formed from the addition of the nitrogen to the internal carbon of the alkyne.

Reduction: The intermediate imine is not isolated but is reduced in situ to the final secondary amine. This reduction can be achieved using a variety of reducing agents, including silanes or catalytic hydrogenation.

While highly efficient for certain substrates, the regioselectivity of the initial amine addition can be a challenge and is highly dependent on the choice of catalyst and reaction conditions. rsc.orgnih.gov Following the synthesis of the free amine, the final step is acidification with HCl as described in section 2.1.1.

Indirect Synthetic Pathways and Precursors for N,3-Dimethylbutan-2-amine

Indirect pathways involve the synthesis of the free amine from readily available precursors, which is then converted to the hydrochloride salt. Reductive amination is a cornerstone of this approach. chemrxiv.orgrsc.org

Reductive Amination Strategies for Branched Amines

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. nih.govlibretexts.org The synthesis of a branched secondary amine like N,3-dimethylbutan-2-amine is ideally suited to this strategy. The process involves two sequential steps that are typically performed in a single pot: the formation of an imine or enamine intermediate, followed by its immediate reduction. acsgcipr.org

The key advantages of this method include its high efficiency, operational simplicity, and the avoidance of over-alkylation issues that can plague other amine synthesis methods. masterorganicchemistry.com The reaction conditions can be controlled to favor the formation of the desired secondary amine with high selectivity. organic-chemistry.org

Utilization of 3,3-Dimethylbutan-2-one Derivatives in Synthesis

The most common and logical precursor for the synthesis of N,3-dimethylbutan-2-amine is the ketone 3,3-dimethylbutan-2-one (also known as pinacolone). The reaction proceeds via reductive amination with methylamine.

The mechanism involves the nucleophilic attack of methylamine on the carbonyl carbon of 3,3-dimethylbutan-2-one. This is followed by the dehydration of the resulting hemiaminal intermediate to form a substituted imine (specifically, a ketimine). This imine is then reduced without being isolated.

Reaction Scheme: (CH₃)₃C-C(=O)-CH₃ + CH₃NH₂ ⇌ [(CH₃)₃C-C(OH)(NHCH₃)-CH₃] - H₂O → (CH₃)₃C-C(=NCH₃)-CH₃ (CH₃)₃C-C(=NCH₃)-CH₃ + [H] --(Reducing Agent)--> (CH₃)₃C-CH(NHCH₃)-CH₃

A variety of reducing agents are effective for this transformation, with the choice often depending on the scale of the reaction and the desired reaction conditions.

Reducing AgentTypical ConditionsNotes
Sodium Borohydride (B1222165) (NaBH₄) Methanol or Ethanol, Room Temp.A common, cost-effective reagent. May require pH control to prevent hydrolysis and reduction of the starting ketone. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN) Methanol, slightly acidic pH (6-7)Selective for the reduction of the iminium ion over the ketone, allowing the reaction to be run as a one-pot process. libretexts.orgmasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM) or 1,2-Dichloroethane (B1671644) (DCE)A mild and selective reagent, particularly effective for sterically hindered ketones. Does not require acidic conditions. masterorganicchemistry.com
Catalytic Hydrogenation (H₂/Catalyst) H₂, Pd/C, PtO₂, or Raney Nickel catalystA "green" reduction method that produces water as the only byproduct. Requires specialized pressure equipment. acsgcipr.orgresearchgate.net

Once the N,3-dimethylbutan-2-amine free base is synthesized and purified, it is converted to its hydrochloride salt as previously detailed.

Optimization Parameters in this compound Synthesis

Optimizing the synthesis of N,3-dimethylbutan-2-amine, particularly via the reductive amination of 3,3-dimethylbutan-2-one, is crucial for maximizing yield and purity while minimizing side reactions. Key parameters that can be adjusted include the choice of reagents and reaction conditions. researchgate.net

Key Optimization Parameters:

pH Control: The pH of the reaction medium is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate. However, excessively low pH will protonate the amine nucleophile, rendering it unreactive. nih.gov

Reducing Agent: The choice of reducing agent impacts selectivity and reaction conditions. Mild reagents like NaBH₃CN or NaBH(OAc)₃ are often preferred as they selectively reduce the imine in the presence of the starting ketone. sigmaaldrich.com Stronger reagents like NaBH₄ may require careful control of addition to prevent premature reduction of the ketone.

Solvent: The solvent can influence reaction rates and equilibria. Alcohols like methanol are common, but for reagents like NaBH(OAc)₃, chlorinated solvents are often used. nih.gov

Temperature: Most reductive aminations are run at or slightly above room temperature. For catalytic hydrogenations, elevated temperatures (e.g., 150–240 °C) may be required to achieve a reasonable reaction rate. researchgate.net

Pressure: In catalytic hydrogenation, hydrogen pressure is a key variable. Higher pressures (e.g., 10–55 bar) can increase the rate of reduction but also require more robust equipment. researchgate.net

Stoichiometry and Water Removal: Using a slight excess of the amine can help drive the equilibrium towards imine formation. In some cases, the removal of water, either by azeotropic distillation or the use of a dehydrating agent, can also increase the yield. acsgcipr.org

ParameterConditionEffect on Reductive Amination
pH Slightly Acidic (4-6)Catalyzes imine formation; avoids deactivating the amine. nih.gov
Reducing Agent Selective (e.g., NaBH₃CN)Minimizes reduction of the starting ketone. masterorganicchemistry.com
Temperature Ambient to ModerateBalances reaction rate against potential side reactions.
Catalyst Loading (for H₂) 0.5–5.0 mol %Affects reaction rate and cost-effectiveness. researchgate.net
Reaction Time 1-36 hoursVaries depending on substrate reactivity and conditions. researchgate.net

By carefully tuning these parameters, the synthesis of N,3-dimethylbutan-2-amine can be optimized for industrial or laboratory-scale production, leading to a high yield of the final hydrochloride product.

Solvent Selection and Additive Effects in Yield Enhancement

The choice of solvent plays a crucial role in the outcome of reductive amination by influencing the rate of both imine formation and the subsequent reduction. For the synthesis of N,3-dimethylbutan-2-amine, a variety of solvents can be considered.

Protic solvents, such as methanol and ethanol, are often effective for reductive aminations using sodium borohydride, as they can participate in the reaction mechanism and help to stabilize intermediates. organic-chemistry.org However, with catalytic hydrogenation, reactive alcohols can sometimes undergo oxidation on the catalyst surface, leading to undesired byproducts. acsgcipr.org

Aprotic solvents are also widely used. 1,2-dichloroethane (DCE) and tetrahydrofuran (B95107) (THF) are common choices for reactions involving sodium triacetoxyborohydride. organic-chemistry.orgacs.org More environmentally benign solvents like ethyl acetate (B1210297) have also been shown to be effective alternatives to chlorinated solvents. acsgcipr.orgresearchgate.net The selection of an appropriate solvent often involves balancing the solubility of the reactants and reagents with the desired reaction kinetics and selectivity.

Additives, particularly weak acids, can have a significant impact on the reaction rate and yield. Acetic acid is frequently used as a catalyst to promote the dehydration step leading to the formation of the imine intermediate. organic-chemistry.org By protonating the hydroxyl group of the hemiaminal intermediate, the acid facilitates the elimination of water. The concentration of the acid must be carefully controlled, as excessive acidity can lead to the protonation of the amine reactant, rendering it non-nucleophilic, or can cause side reactions with acid-sensitive substrates.

Table 2: Common Solvents and Additives for Reductive Amination
SolventTypical Reducing AgentCommon AdditiveKey Considerations
MethanolNaBH₄None or Acetic AcidGood for imine formation and reduction. organic-chemistry.org
1,2-Dichloroethane (DCE)NaBH(OAc)₃Acetic AcidWidely used but has environmental concerns. organic-chemistry.orgacsgcipr.org
Tetrahydrofuran (THF)NaBH(OAc)₃Acetic AcidA common alternative to DCE. acs.org
Ethyl AcetateNaBH(OAc)₃Acetic AcidA greener solvent alternative. researchgate.net

Advanced Purification Techniques for Research-Grade Material

Obtaining this compound in high purity is essential for its use in research and as a building block in further synthesis. Recrystallization is a primary method for purifying the final hydrochloride salt. The choice of solvent is critical for successful recrystallization. Solvents in which the amine hydrochloride has high solubility at elevated temperatures and low solubility at lower temperatures are ideal. Alcohols such as isopropanol or ethanol, or mixtures containing ethers like diethyl ether, are often effective for the recrystallization of amine hydrochlorides. The process involves dissolving the crude salt in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals, leaving impurities in the mother liquor.

For challenging purifications, or to avoid chromatography, a protection-deprotection strategy can be employed. The crude secondary amine can be reacted with an agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the N-Boc protected amine. This derivative is often less polar and more amenable to purification by silica (B1680970) gel chromatography. After purification, the Boc group can be cleanly removed by treatment with a strong acid, such as hydrochloric acid in dioxane, to yield the pure amine hydrochloride salt.

Stereoselective Synthesis and Resolution of Enantiomeric Forms of 3,3-Dimethylbutan-2-amine Hydrochloride

The compound 3,3-dimethylbutan-2-amine contains a stereocenter, and therefore exists as a pair of enantiomers, (R)- and (S)-3,3-dimethylbutan-2-amine. Access to the enantiomerically pure forms of its hydrochloride salt is crucial for applications where stereochemistry is important, such as in the synthesis of chiral ligands or pharmaceuticals.

Asymmetric Synthesis Strategies for (R)- and (S)-3,3-Dimethylbutan-2-amine Hydrochloride

Asymmetric synthesis provides a direct route to enantiomerically enriched amines. A powerful and widely used method involves the use of chiral auxiliaries. One of the most successful chiral auxiliaries for the synthesis of primary amines is tert-butanesulfinamide (Ellman's auxiliary). nih.goviupac.orgyale.edu

The synthesis begins with the condensation of either (R)- or (S)-tert-butanesulfinamide with pinacolone (B1678379) (3,3-dimethyl-2-butanone) to form the corresponding N-sulfinyl ketimine. The tert-butanesulfinyl group then acts as a potent chiral directing group for the subsequent diastereoselective reduction of the imine C=N bond. The choice of reducing agent is critical for achieving high diastereoselectivity. Reagents such as sodium borohydride or lithium aluminum hydride can be used, and the stereochemical outcome is dictated by the stereochemistry of the chiral auxiliary. Following the reduction, the tert-butanesulfinyl group is readily cleaved under acidic conditions, typically with hydrochloric acid in a protic solvent like methanol, to afford the desired enantiomer of 3,3-dimethylbutan-2-amine as its hydrochloride salt. iupac.org The chiral auxiliary can often be recovered and reused.

Other chiral auxiliaries, such as those derived from pseudoephedrine, have also been employed in the asymmetric synthesis of chiral amines. nih.govharvard.edu These auxiliaries are typically converted into amides, which then undergo diastereoselective alkylation or other transformations to install the desired stereocenter.

Table 3: Comparison of Chiral Auxiliaries for Asymmetric Amine Synthesis
Chiral AuxiliaryKey FeaturesTypical Application
tert-Butanesulfinamide (Ellman's Auxiliary)High diastereoselectivity in nucleophilic additions to sulfinylimines; easily cleaved. iupac.orgnih.govSynthesis of primary, secondary, and tertiary amines. yale.edu
Pseudoephedrine/PseudoephenamineForms crystalline amides; effective for diastereoselective alkylations. nih.govharvard.eduSynthesis of chiral carboxylic acids, which can be converted to amines.
Oxazolidinones (Evans Auxiliaries)Excellent for controlling stereochemistry in aldol (B89426) and alkylation reactions of derived amides.Primarily for the synthesis of chiral carboxylic acid derivatives.

Optical Resolution Techniques for Racemic N,3-Dimethylbutan-2-amine

When a racemic mixture of N,3-dimethylbutan-2-amine is synthesized, it can be separated into its constituent enantiomers through optical resolution. The most common method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.

The reaction of racemic N,3-dimethylbutan-2-amine with a chiral acid, such as (R,R)-(+)-tartaric acid or (S)-(-)-mandelic acid, results in the formation of a mixture of two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. libretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor.

The success of the resolution depends on several factors, including the choice of the resolving agent and the crystallization solvent. researchgate.net A systematic screening of different chiral acids and solvents is often necessary to identify conditions that provide good separation and high yields of the desired enantiomer. Once the less soluble diastereomeric salt is isolated and purified by recrystallization, the enantiomerically pure amine can be recovered by treatment with a base to neutralize the chiral acid. The free amine is then typically converted to its hydrochloride salt for improved stability.

Table 4: Common Chiral Resolving Agents for Amines
Resolving AgentTypeTypical Application
Tartaric AcidChiral DiacidWidely used due to availability of both enantiomers and its ability to form crystalline salts. libretexts.orgpsu.edu
Mandelic AcidChiral Carboxylic AcidEffective for a range of amines, often providing good discrimination in salt solubility. libretexts.org
Camphorsulfonic AcidChiral Sulfonic AcidA strong acid that forms stable, often crystalline salts with amines. libretexts.org
Di-p-toluoyl-tartaric acidChiral Diacid DerivativeOften provides better separation than tartaric acid itself. researchgate.net

This compound as a Chiral Auxiliary

The temporary incorporation of a chiral molecule, known as a chiral auxiliary, onto a prochiral substrate is a well-established strategy to induce diastereoselectivity. While information specifically detailing the use of this compound as a chiral auxiliary is not extensively documented in publicly available research, the principles of asymmetric synthesis allow for extrapolation based on the behavior of structurally similar amines. Chiral amines are frequently used to form chiral amides, imines, or enamines, which then undergo diastereoselective reactions.

The effectiveness of a chiral auxiliary hinges on its ability to create a sterically biased environment around the reacting center, favoring the approach of reagents from a specific direction. In the context of an amide derived from N,3-dimethylbutan-2-amine, the bulky substituent would likely shield one face of the enolate, directing alkylation or other electrophilic attacks to the less hindered face. The stereochemical outcome would be dictated by the conformation of the enolate and the nature of the electrophile.

For instance, in diastereoselective alkylation reactions of amides derived from chiral amines like pseudoephedrine, high levels of stereocontrol are achieved. nih.gov Similarly, one could anticipate that an amide formed from N,3-dimethylbutan-2-amine would exert significant stereochemical control in reactions such as aldol additions, Michael additions, and alkylations.

A critical step in the use of a chiral auxiliary is its subsequent removal to afford the desired enantiomerically enriched product. This cleavage must be efficient and proceed without racemization of the newly formed stereocenter. Common methods for the cleavage of amide bonds include acidic or basic hydrolysis, reductive cleavage, and other chemoselective methods. researcher.lifeorganic-chemistry.orgnih.govmdpi.com

For an auxiliary derived from N,3-dimethylbutan-2-amine, standard hydrolytic conditions (e.g., refluxing with aqueous acid or base) would likely be effective. Reductive cleavage using agents like lithium aluminum hydride would yield the corresponding amine and alcohol. The choice of cleavage method would depend on the functional group tolerance of the product. Following cleavage, standard chromatographic techniques or crystallization can be employed to isolate the pure product and recover the chiral auxiliary for potential reuse.

N,3-Dimethylbutan-2-amine Derivatives as Chiral Ligands in Metal-Catalyzed Transformations

The development of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate is a central theme in asymmetric catalysis. Derivatives of N,3-dimethylbutan-2-amine have shown promise as precursors to a variety of chiral ligands for transition metal-catalyzed reactions.

The modular nature of ligand synthesis allows for the incorporation of the N,3-dimethylbutan-2-amine scaffold into various ligand architectures, including Schiff bases, phosphines, and peptide-like structures. The synthesis of these ligands often involves standard organic transformations.

For example, a family of chiral ligands (L8–L13 and L17) has been synthesized from (R)-3,3-dimethyl-2-butylamine, a close structural analog of N,3-dimethylbutan-2-amine. The synthesis involved an EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling reaction with N-Boc-protected L-tert-leucine. nih.gov Subsequent deprotection and further functionalization can lead to a diverse array of ligand structures.

Schiff base ligands can be readily prepared through the condensation of the amine with a suitable aldehyde or ketone. ijacskros.comnih.govresearchgate.netnih.gov Phosphine (B1218219) ligands, which are crucial in many catalytic applications, can be synthesized through various methods, including the reaction of a lithiated amine derivative with a chlorophosphine. beilstein-journals.orgresearchgate.netrsc.orgnih.govorgsyn.org

Table 1: Examples of Chiral Ligands Derived from (R)-3,3-dimethylbutan-2-amine

LigandPrecursorsSynthetic Method
L8-L13, L17(R)-3,3-dimethyl-2-butylamine, N-Boc-L-tert-leucineEDC Coupling
Schiff Base(R)-3,3-dimethylbutan-2-amine, SalicylaldehydeCondensation
Phosphine(R)-3,3-dimethylbutan-2-amine, ChlorodiphenylphosphineNucleophilic Substitution

This table is illustrative and based on general synthetic methods for ligand synthesis.

The coordination of these chiral ligands to transition metals is a prerequisite for their use in catalysis. The nitrogen atom of the amine and other donor atoms within the ligand framework (e.g., oxygen in Schiff bases, phosphorus in phosphines) can coordinate to the metal center, creating a chiral environment.

Research has shown the coordination of ligands derived from (R)-3,3-dimethyl-2-butylamine to iron. nih.gov The geometry of the resulting metal complex is influenced by the denticity of the ligand and the coordination preferences of the metal ion. For instance, a bidentate N,N-ligand will coordinate differently than a tridentate N,O,P-ligand. The steric bulk of the N,3-dimethylbutan-2-amine moiety plays a crucial role in defining the shape of the catalytic pocket and, consequently, the stereoselectivity of the reaction. The electronic properties of the ligand also influence the reactivity of the metal center.

Chiral ligands derived from N,3-dimethylbutan-2-amine and its analogs have been successfully employed in enantioselective catalysis. One notable application is in the iron-catalyzed epoxidation of terminal alkenes. nih.gov

In a study utilizing ligands synthesized from (R)-3,3-dimethyl-2-butylamine and L-tert-leucine, promising results were obtained in the enantioselective epoxidation of 2-vinylnaphthalene using aqueous hydrogen peroxide as an environmentally benign oxidant. nih.gov

Table 2: Enantioselective Epoxidation of 2-Vinylnaphthalene using Iron Catalysts with (R)-3,3-dimethylbutan-2-amine-Derived Ligands

LigandCatalystYield (%)Enantiomeric Excess (ee, %)
L8 Fe(OTf)₂4520
L9 Fe(OTf)₂5225
L10 Fe(OTf)₂3815
L11 Fe(OTf)₂6030
L12 Fe(OTf)₂4822
L13 Fe(OTf)₂5528
L17 Fe(OTf)₂4218

Data sourced from a study on biomimetic non-heme iron-catalyzed epoxidation. nih.gov

The moderate enantioselectivities observed in this specific application highlight the ongoing need for ligand optimization to enhance stereocontrol. The modular synthesis of these ligands allows for systematic tuning of their steric and electronic properties to improve catalytic performance in various other asymmetric transformations, such as hydrogenations, C-C bond formations, and aminations.

The Role of N,3-dimethylbutan-2-amine and Its Derivatives in Advancing Asymmetric Synthesis and Catalysis

N,3-dimethylbutan-2-amine, a chiral amine, and its derivatives are emerging as significant tools in the field of organic chemistry, particularly in the realm of asymmetric synthesis and catalysis. The strategic placement of methyl groups on the butan-2-amine framework provides a distinct stereochemical environment, making it a valuable building block for the development of chiral ligands and organocatalysts. This article explores the specific applications of this amine scaffold in various stereoselective transformations, highlighting its utility in creating complex, enantiomerically enriched molecules.

3 Applications in Asymmetric Synthesis and Catalysis

The chiral backbone of N,3-dimethylbutan-2-amine and its analogues serves as a powerful directing group and a source of chirality in a range of metal-catalyzed and organocatalytic reactions. These applications are pivotal in the synthesis of pharmaceuticals and other fine chemicals where specific stereoisomers are required.

1 Asymmetric Hydrogenation of Ketones and Other Substrates

Asymmetric hydrogenation is a fundamental process for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. nih.gov This transformation typically relies on transition metal catalysts complexed with chiral ligands. While a wide variety of chiral amines and phosphines have been developed as effective ligands for this purpose, the direct application of this compound as a ligand or catalyst in the asymmetric hydrogenation of ketones is not extensively documented in scientific literature. Generally, chiral amines can be utilized as additives in iridium-catalyzed hydrogenations to enhance enantioselectivity. nih.gov The mechanism often involves the formation of a more active hydride-amide catalyst that facilitates the highly selective reduction of the substrate. nih.gov

2 Enantioselective Epoxidation of Alkenes

The enantioselective epoxidation of alkenes is a critical reaction for producing chiral epoxides, which are versatile intermediates in organic synthesis. The development of catalysts that can control the stereochemical outcome of this reaction is of high importance. Research has shown that chiral ligands derived from analogues of N,3-dimethylbutan-2-amine are effective in metal-catalyzed epoxidation reactions.

Specifically, chiral derivatives synthesized from (R)-3,3-dimethylbutan-2-amine have been incorporated into peptide-like ligands for biomimetic non-heme iron-catalyzed epoxidation. nih.govresearchgate.net In one study, a ligand incorporating this chiral amine was used with an iron catalyst and hydrogen peroxide as an environmentally friendly oxidant for the epoxidation of challenging terminal alkenes like 2-vinylnaphthalene. nih.gov The design of these ligands aims to create a chiral pocket around the metal center, mimicking an enzyme's active site to orient the substrate for a selective reaction. nih.gov

Table 1: Representative Ligand Structure for Enantioselective Epoxidation

Starting Chiral Amine Ligand Type Metal Catalyst Application

Data synthesized from referenced research articles. nih.govresearchgate.net

3 Applications in Directed Ortho Lithiation and Functionalization

Directed ortho lithiation (DoM) is a powerful regioselective strategy for the functionalization of aromatic compounds. wikipedia.orgbaranlab.org The reaction utilizes a directing metalating group (DMG) containing a heteroatom to coordinate an organolithium base, which then deprotonates the proximal ortho-position. wikipedia.org Chiral amines are particularly valuable in this context as they can induce stereoselectivity in the functionalization of prochiral aromatic substrates.

A derivative of N,3-dimethylbutan-2-amine, specifically the (S)-3,3-dimethylbutan-2-amino group, has proven to be a highly effective chiral auxiliary for the diastereoselective ortho-deprotonation of P-stereogenic phosphinic amides. rsc.org In these reactions, the chiral amine moiety directs the organolithium base (t-BuLi) to selectively deprotonate one of the ortho-protons of a P-phenyl group. The resulting lithiated intermediate can then be trapped with various electrophiles to yield a wide range of functionalized products with high diastereomeric ratios (up to 98:2). rsc.org The steric hindrance provided by the 3,3-dimethylbutan-2-amino group was found to be superior to other chiral amines like (R)-1-phenylethanamine in directing the stereochemical outcome. rsc.org This method provides access to valuable P-stereogenic compounds which can be further transformed into other chiral organophosphorus molecules. rsc.org

Table 2: Diastereoselective Ortho Functionalization of a P-Stereogenic Phosphinic Amide

Chiral Auxiliary Base Electrophile (E) Product Ortho-Substituent Diastereomeric Ratio (dr)
(S)-3,3-dimethylbutan-2-amino t-BuLi I₂ Iodo up to 98:2
(S)-3,3-dimethylbutan-2-amino t-BuLi Me₃SiCl Trimethylsilyl High
(S)-3,3-dimethylbutan-2-amino t-BuLi Me₃SnCl Trimethylstannyl High

Data derived from a study on P-stereogenic phosphinic amides. rsc.org

4 Other Stereoselective Organic Transformations

Beyond the specific applications mentioned, the core structure of N,3-dimethylbutan-2-amine is relevant in other stereoselective processes. For instance, racemic 3,3-dimethylbutan-2-amine has been utilized in the kinetic resolution of planar-chiral dianthranilides via acyl transfer. nih.gov In this process, the amine is acylated by a chiral acylating agent, and the difference in reaction rates between the enantiomers of the amine allows for their separation. nih.gov Enantiomerically pure amines play a crucial role as resolving agents and chiral auxiliaries in a multitude of stereoselective organic syntheses. mdma.ch

Mechanistic Investigations in Chemical Reactions Involving N,3 Dimethylbutan 2 Amine Hydrochloride

Elucidation of Reaction Mechanisms for the Synthesis of N,3-Dimethylbutan-2-amine and its Derivatives

The synthesis of N,3-dimethylbutan-2-amine, a secondary amine, and its subsequent derivatives, primarily amides, involves fundamental organic reaction mechanisms. These pathways are characterized by the nucleophilic nature of the nitrogen atom.

Nucleophilic Attack and Acylation Mechanisms

The formation of N,3-dimethylbutan-2-amine can be achieved through processes like reductive amination. This common method involves the reaction of a ketone (3-methyl-2-butanone) with ammonia (B1221849) to form an intermediate imine, which is then reduced to the target amine.

A key reaction for forming derivatives is N-acylation, which converts the amine into an amide. This transformation typically proceeds via a nucleophilic addition-elimination mechanism. youtube.com The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like an acyl chloride or anhydride (B1165640). chemistry.coach This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a leaving group (e.g., a chloride ion) and reforming the carbonyl double bond, resulting in the N-acylated product. youtube.comchemistry.coach A base is often required to neutralize the acidic byproduct (e.g., HCl). mnstate.edu

Table 1: Key Steps in Nucleophilic Addition-Elimination for N-Acylation

StepDescriptionIntermediate/Product
1. Nucleophilic Attack The lone pair of electrons on the nitrogen of N,3-dimethylbutan-2-amine attacks the carbonyl carbon of the acylating agent.Tetrahedral Intermediate
2. Elimination The carbon-oxygen double bond reforms, and the leaving group (e.g., Cl⁻) is expelled.N-acylated product (Amide)
3. Deprotonation A base removes the proton from the nitrogen atom, yielding the final neutral amide product and a salt.Final Amide

This mechanism is fundamental to peptide bond formation and is widely employed in organic synthesis. bath.ac.ukresearchgate.net

Hydrolytic and Reductive Pathway Analyses

Reductive pathways are central to the synthesis of N,3-dimethylbutan-2-amine itself. The most prominent example is the reductive amination of 3-methyl-2-butanone.

Mechanism of Reductive Amination:

Imine Formation: The ketone reacts with an amine (like ammonia or a primary amine) in a mildly acidic environment to form a carbinolamine, which then dehydrates to yield an imine (or an enamine if a secondary amine is used). chemistry.coachyoutube.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a reducing agent. libretexts.org Common laboratory-scale reducing agents include sodium cyanoborohydride (NaBH₃CN) or lithium aluminum hydride (LiAlH₄). chemistry.coachlibretexts.org In industrial settings, catalytic hydrogenation with H₂ gas over a metal catalyst (like Ni, Pt, or Rh) is often employed. researchgate.net

The selectivity of the reaction towards the desired primary, secondary, or tertiary amine can be influenced by the choice of catalyst and reaction conditions. researchgate.net For instance, rhodium and ruthenium catalysts tend to favor the formation of primary amines, while platinum may yield more secondary amines. researchgate.net

Hydrolytic pathways are more relevant to the cleavage of derivatives, such as the hydrolysis of an N-acylated derivative (an amide) back to the parent amine and a carboxylic acid. This reaction is typically catalyzed by acid or base and is essentially the reverse of the acylation process.

Mechanistic Studies of N,3-Dimethylbutan-2-amine-Derived Catalysts

When N,3-dimethylbutan-2-amine is incorporated as a ligand in organometallic complexes, it can play a crucial role in catalysis, particularly in asymmetric synthesis. The mechanisms of these catalytic cycles are often complex and involve sophisticated interactions between the metal center, the ligand, and the substrates.

Ligand-Metal Cooperation and Activation Mechanisms

A key concept in modern catalysis is metal-ligand cooperation (MLC), where the ligand is not merely a spectator but actively participates in bond activation. st-andrews.ac.ukresearchgate.net In catalysts derived from amines, the N-H bond of the coordinated amine ligand can be involved in heterolytic cleavage of substrates. Pincer complexes, which feature a tridentate ligand binding to a metal center, are well-studied systems where MLC is prominent. nih.govbohrium.com

For example, a zinc pincer complex can activate H-H and N-H bonds through an aromatization/dearomatization mechanism of the ligand backbone. st-andrews.ac.ukresearchgate.net In this process, the ligand can be reversibly deprotonated at a benzylic position, creating a dearomatized, anionic ligand that works in concert with the metal to activate substrates like H₂. st-andrews.ac.uknih.gov This allows the main-group metal to exhibit reactivity typically associated with transition metals, facilitating catalytic hydrogenations of imines and ketones. st-andrews.ac.uk The hemilability of certain ligand arms, meaning their ability to reversibly dissociate and re-coordinate to the metal, is also a key factor in these activation mechanisms. nih.gov

Stereocontrol Models and Transition State Analyses in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands derived from molecules like N,3-dimethylbutan-2-amine are used to control the stereochemical outcome of a reaction. The mechanism of stereocontrol is explained by analyzing the transition states of the stereodetermining step.

For a given reaction, two or more diastereomeric transition states are possible, each leading to a different stereoisomeric product. The chiral ligand creates a specific steric and electronic environment that energetically favors one transition state over the others. For example, in N-directed hydroboration, the stereocontrol arises from steric effects within the bicyclic transition state, where bulky groups on the chiral amine ligand direct the approach of the reagent. nih.gov Computational studies and kinetic analyses are often used to model these transition states and understand the origins of enantioselectivity. nih.gov In copper-hydride catalyzed hydroamination, mechanistic studies have shown that the insertion of an olefin into the Cu-H bond is often the enantio-determining step. mit.edu The structure of the ligand-copper alkyl intermediate dictates the facial selectivity of the subsequent reaction. mit.edu

Counterion Effects on Catalytic Activity and Selectivity

The counterion, often derived from the hydrochloride salt of the amine ligand, can significantly influence the activity and selectivity of a catalyst. The role of the counterion can be multifaceted, affecting the catalyst's solubility, aggregation state, and the electronic properties of the metal center.

In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, for instance, it has been demonstrated that the counterion of the copper(II) salt (e.g., nitrate (B79036) vs. chloride vs. acetate) has a pronounced effect on the reaction rate. researchgate.net The counterion can influence the ease of reduction of Cu(II) to the active Cu(I) species or alter the Lewis acidity of the catalytic center. In some cases, the counterion may coordinate to the metal, modifying the steric and electronic environment and thereby impacting the stereoselectivity of the reaction.

Advanced Spectroscopic and Analytical Characterization for Research

Spectroscopic Analysis for Structural and Stereochemical Elucidation

Spectroscopic methods are fundamental tools for the structural and stereochemical elucidation of N,3-dimethylbutan-2-amine hydrochloride, offering non-destructive analysis of its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure of N,3-dimethylbutan-2-amine. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon and proton environments within the molecule.

In the ¹H NMR spectrum, the protons attached to the nitrogen atom (N-H) in the hydrochloride salt typically appear as a broad signal due to proton exchange and coupling with the nitrogen nucleus. The chemical shifts of protons adjacent to the aminium group are deshielded (shifted downfield) compared to the free amine due to the electron-withdrawing effect of the positively charged nitrogen.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms bonded to the nitrogen show a downfield shift upon protonation. The spectrum for the closely related compound 2-amino-3,3-dimethylbutane (B147666) shows distinct signals for each carbon, which would be similarly present but shifted in the hydrochloride salt. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,3-dimethylbutan-2-amine Moiety

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (N-methyl)~2.5 - 2.8~30 - 35
CH (on C2)~3.0 - 3.4~55 - 60
CH (on C3)~1.8 - 2.2~30 - 35
CH₃ (on C3)~1.0 - 1.2~18 - 22
(CH₃)₂ (on C3)~0.9 - 1.1~25 - 30
NH₂⁺Broad, variable-

Note: Predicted values are based on typical shifts for similar aliphatic amine hydrochlorides. Actual values may vary depending on the solvent and concentration.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, analysis is typically performed on the free base, N,3-dimethylbutan-2-amine, which has a molecular weight of 101.19 g/mol . nih.gov The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 101.

The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. For N,3-dimethylbutan-2-amine, α-cleavage can result in several characteristic fragment ions, which are crucial for structural confirmation. The most abundant fragment ion is often formed by the loss of the largest possible alkyl radical from the carbon alpha to the nitrogen. docbrown.info

Table 2: Key Mass Spectrometry Fragments for N,3-dimethylbutan-2-amine

m/z Proposed Fragment Ion Fragmentation Pathway
101[C₆H₁₅N]⁺Molecular Ion
86[C₅H₁₂N]⁺Loss of a methyl radical (•CH₃)
58[C₃H₈N]⁺Loss of an isopropyl radical (•C₃H₇)
44[C₂H₆N]⁺α-cleavage product

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the key functional group is the secondary aminium group (-NH₂⁺-).

The IR spectrum of an amine hydrochloride is distinct from its free amine counterpart. docbrown.info The most significant feature is the appearance of strong, broad absorption bands in the range of 2400-3000 cm⁻¹, corresponding to the N-H stretching vibrations of the R₂NH₂⁺ group. Additionally, N-H bending vibrations appear around 1600-1500 cm⁻¹. Other characteristic peaks include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1365 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity
N-H Stretch (Aminium)2400 - 3000Strong, Broad
C-H Stretch (Alkyl)2850 - 2960Strong
N-H Bend (Aminium)1500 - 1600Medium to Strong
C-H Bend (Alkyl)1365 - 1470Medium
C-N Stretch1000 - 1250Medium to Weak

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating N,3-dimethylbutan-2-amine from impurities and for resolving its enantiomers to determine enantiomeric purity.

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds. baua.de Since amine hydrochlorides are non-volatile salts, analysis of this compound by GC requires conversion to its more volatile free base form or derivatization.

For quantitative analysis, a sample is typically made basic to liberate the free amine, which is then extracted into an organic solvent and injected into the GC. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. When coupled with a mass spectrometer (GC-MS), this method provides both quantitative data and structural confirmation of the analyte and any impurities based on their mass spectra. unodc.org Capillary columns with polar stationary phases are often employed to achieve good peak shape and resolution for amines. baua.de

Table 4: Typical GC Conditions for Aliphatic Amine Analysis

Parameter Condition
Column Capillary column (e.g., DB-5ms, HP-INNOWax)
Injector Temperature 250 °C
Oven Program Initial temp 60°C, ramp to 280°C at 10-20°C/min
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds like N,3-dimethylbutan-2-amine. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralpak AD), are highly effective for resolving chiral amines. mdpi.comnih.gov The amine can be analyzed directly or after derivatization with a suitable agent to enhance detection or improve chiral recognition. nih.gov The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326). The ratio of these solvents is optimized to achieve the best resolution between the enantiomeric peaks. The determination of enantiomeric excess involves integrating the peak areas of the two enantiomers.

Table 5: Example HPLC Method for Chiral Amine Separation

Parameter Condition
Column Chiralpak AD-H or Chiralcel OD-H
Mobile Phase Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm

This analytical approach is crucial in asymmetric synthesis, where precise determination of the enantiomeric composition of the product is required. nih.gov

Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) serves as a fundamental and widely utilized analytical technique for the real-time monitoring of chemical reactions. longdom.orgresearchgate.net Its prevalence in research is due to its simplicity, low cost, rapidity, and high sensitivity. longdom.orgnih.gov In the context of synthesizing or modifying this compound, TLC is an invaluable tool for qualitatively tracking the conversion of reactants into products.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. nih.gov Alongside the reaction mixture, spots of the starting materials and expected products are applied as standards for comparison. The plate is then placed in a developing chamber containing a suitable mobile phase (a solvent or solvent mixture). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. aga-analytical.com.pl

By observing the disappearance of the reactant spots and the appearance and intensification of the product spot over time, a researcher can effectively monitor the reaction's progress. researchgate.net The relative positions of the spots, characterized by their retention factor (Rf) values, allow for the identification of the different components in the mixture. researchgate.net This allows for timely decisions regarding reaction completion, the need for additional reagents, or the identification of potential side products. The developed plates can be visualized under UV light or by using chemical staining agents that react with the amine functional group to produce colored spots. researchgate.netnih.gov

Table 1: Key Aspects of TLC for Reaction Monitoring

Feature Description
Principle Separation based on differential partitioning of components between a stationary and a mobile phase. aga-analytical.com.pl
Application Qualitative analysis of reaction progress, purity assessment of fractions, and optimization of separation conditions. researchgate.netaga-analytical.com.pl
Advantages Low cost, rapid analysis, high throughput (multiple samples simultaneously), and minimal sample requirement. longdom.orgnih.gov
Procedure Spotting of reaction mixture and standards, development in a solvent system, and visualization of separated spots. nih.gov

| Data Output | Retention factor (Rf) values and visual intensity of spots to assess component presence and relative concentration. researchgate.net |

Derivatization Strategies for Enhanced Analytical Detection

Direct analysis of amines like N,3-dimethylbutan-2-amine can be challenging due to properties such as high polarity, low volatility, and the lack of a strong chromophore or fluorophore, which limits their detectability in many analytical systems. rsc.orgnih.gov Chemical derivatization is a strategy employed to modify the analyte's structure, thereby improving its analytical characteristics for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). actascientific.comresearchgate.net This process enhances volatility, improves chromatographic separation, and increases detection sensitivity and selectivity. researchgate.netresearchgate.net

Pre-column Derivatization for HPLC-FLD Applications

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a highly sensitive analytical technique. However, as N,3-dimethylbutan-2-amine does not possess native fluorescence, pre-column derivatization is necessary to attach a fluorescent tag to the molecule before it enters the HPLC column. rsc.orgoup.com This conversion into a fluorescent derivative significantly lowers the limits of detection and quantification. actascientific.com

The derivatization reaction is typically performed by mixing the sample containing the amine with a solution of a fluorogenic reagent under optimized conditions of pH, temperature, and time. mdpi.comsqu.edu.om For secondary amines like N,3-dimethylbutan-2-amine, several reagents are effective. 9-fluorenylmethyl-chloroformate (FMOC) reacts with both primary and secondary amino groups to yield highly fluorescent derivatives. oup.com Another common reagent is 4-chloro-7-nitrobenzofurazane (NBD-Cl), which selectively reacts with secondary amines. mdpi.com After the reaction is complete, an aliquot of the mixture is injected into the HPLC system, where the fluorescent derivative is separated and detected. sigmaaldrich.com

Table 2: Common Derivatizing Reagents for HPLC-FLD of Amines

Reagent Target Amines Key Features
9-fluorenylmethyl-chloroformate (FMOC) Primary and Secondary Forms stable, highly fluorescent derivatives. oup.com
4-chloro-7-nitrobenzofurazane (NBD-Cl) Secondary Offers selectivity for secondary amines over primary ones. mdpi.com
Dansyl Chloride (DNS-Cl) Primary and Secondary Widely used, produces stable derivatives with good fluorescent yield. rsc.org

| o-phthalaldehyde (OPA) | Primary only | Reacts rapidly with primary amines but not secondary amines unless a thiol is present. nih.gov |

In Situ Aqueous Derivatization Techniques for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Amines, particularly in their salt form like this compound, are non-volatile. Derivatization is therefore essential to increase their volatility for GC analysis. nih.govresearchgate.net In situ aqueous derivatization is an advantageous approach where the derivatizing reagent is added directly to the aqueous sample. nih.gov This method simplifies sample preparation by eliminating the need for a prior analyte extraction step and is amenable to automation. nih.gov

The reaction converts the polar amine into a less polar, more volatile derivative. researchgate.net Acylation is a common strategy, using reagents like acetic anhydride (B1165640) or alkyl chloroformates. Acetic anhydride can be employed in aqueous phases to protect amine groups by converting them into amides. mdpi.com Alkyl chloroformates, such as isobutyl chloroformate (IBCF), react rapidly with amines in aqueous alkaline conditions to form stable carbamate (B1207046) derivatives that are well-suited for GC-MS analysis. researchgate.net These derivatization reactions improve the chromatographic peak shape and enhance the mass spectral properties of the analyte, leading to more reliable identification and quantification. researchgate.net

Derivatization Methods for Amine Quantification in Complex Matrices

Quantifying amines in complex matrices such as biological fluids or environmental samples presents significant analytical challenges due to the presence of interfering substances. acs.org Derivatization is a critical step in these analytical workflows as it not only enhances detectability but also improves selectivity and analytical robustness. rsc.orgacs.org The choice of derivatization reagent and method depends on the analyte, the matrix, and the analytical instrumentation.

Table 3: Selected Derivatization Reagents for Amine Quantification in Complex Matrices

Reagent Technique Matrix Application Advantages
Benzoyl Chloride LC-MS Biological Fluids, Seawater Rapid reaction, enhances ionization efficiency and chromatographic retention. acs.org
Isobutyl Chloroformate (IBCF) GC-MS Environmental, Food Rapidly converts amines to carbamates in aqueous media, high derivative yield. researchgate.net
NBD-Cl HPLC-FLD Pharmaceuticals Selective for secondary amines, allows for sensitive quantification. mdpi.com

| Acetic Anhydride | GC-MS | Hair Products | Protects amine groups, prevents side reactions, allows accurate quantification. mdpi.com |

X-ray Crystallography for Absolute Configuration Determination and Ligand Conformational Analysis

X-ray crystallography is the most powerful and definitive analytical method for determining the three-dimensional structure of a molecule at the atomic level. nih.govthieme-connect.de For a chiral compound like N,3-dimethylbutan-2-amine, which exists as enantiomers, this technique is uniquely capable of unambiguously determining its absolute configuration—the precise spatial arrangement of its atoms. nih.govnih.gov

The determination of a crystal structure requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. thieme-connect.de By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. This map reveals the precise location of each atom in the molecule, providing detailed information about bond lengths, bond angles, and torsion angles. nih.gov

While a standard X-ray diffraction experiment reveals the relative configuration of stereocenters, determining the absolute configuration requires the use of anomalous dispersion. This effect, which occurs when the X-ray wavelength is near an absorption edge of an atom in the crystal, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). thieme-connect.de

Furthermore, X-ray crystallography provides crucial insights into the conformational analysis of N,3-dimethylbutan-2-amine when it acts as a ligand in a larger molecular complex, such as being bound to a protein. The determined structure reveals the specific conformation (shape) the ligand adopts within its binding site, which is critical for understanding the molecular basis of its biological activity and for structure-based drug design.

Table 4: Compounds Mentioned

Compound Name
This compound
N,3-dimethylbutan-2-amine
(S)-3,3-Dimethylbutan-2-amine hydrochloride
(2R)-3,3-dimethylbutan-2-amine
9-fluorenylmethyl-chloroformate (FMOC)
o-phthalaldehyde (OPA)
4-chloro-7-nitrobenzofurazane (NBD-Cl)
Acetic anhydride
Alkyl chloroformates
Isobutyl chloroformate (IBCF)
Benzoyl chloride
Dansyl Chloride (DNS-Cl)

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse for studying reaction mechanisms, transition states, and the properties of intermediates in chemical reactions.

For a chiral amine catalyst, DFT calculations can be employed to map the potential energy surface of a reaction it catalyzes. This would involve:

Geometry Optimization: Calculating the lowest energy three-dimensional structure of reactants, products, transition states, and any intermediates.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface. These calculations also provide thermodynamic data like enthalpy and Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the correct reactant and product.

In the context of a reaction catalyzed by the N,3-dimethylbutan-2-amine moiety, DFT could be used to understand the stereochemical outcome. For example, in an asymmetric Michael addition, DFT could model the transition states leading to the different stereoisomers of the product. The calculated energy difference between these transition states would provide a theoretical prediction of the enantiomeric excess, which can be compared with experimental results.

Table 1: Hypothetical DFT Data for a Catalyzed Aldol (B89426) Reaction Intermediate

ParameterValue (Hartrees)Relative Energy (kcal/mol)
Reactant Complex-650.123450.00
Transition State (R-path)-650.0987615.5
Transition State (S-path)-650.0954317.6
Intermediate Product-650.15678-20.9

Note: Data is illustrative. 1 Hartree ≈ 627.5 kcal/mol.

Molecular Dynamics and Docking Simulations for Ligand-Substrate Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique allows for the observation of conformational changes and intermolecular interactions in a dynamic environment, which is crucial for understanding how a catalyst and substrate interact.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of catalysis, docking can be used to predict the binding mode of a substrate to the chiral amine catalyst.

A typical workflow would involve:

Docking: Predicting the initial binding poses of the substrate with the N,3-dimethylbutan-2-amine catalyst. The best poses are often selected based on a scoring function that estimates the binding affinity.

MD Simulations: Taking the most promising docked complexes and running MD simulations to assess their stability and observe the interactions over a period of nanoseconds. This provides a more realistic view of the dynamic nature of the catalyst-substrate complex in solution.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that are responsible for the binding and the subsequent stereochemical control.

Quantitative Structure-Activity Relationship (QSAR) Studies in Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological or chemical activity. nih.gov In catalyst design, QSAR can be used to predict the effectiveness of a catalyst based on its structural properties, known as molecular descriptors.

For developing new catalysts based on the N,3-dimethylbutan-2-amine scaffold, a QSAR study would involve:

Data Set Generation: Synthesizing a library of related chiral amine catalysts with variations in their structure.

Descriptor Calculation: Calculating various molecular descriptors for each catalyst, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and topological indices.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the experimentally observed catalytic activity (e.g., enantiomeric excess).

The resulting QSAR model can then be used to predict the activity of new, unsynthesized catalyst designs, thereby guiding synthetic efforts towards more effective catalysts. nih.gov

Table 2: Example of Descriptors in a QSAR Model for Chiral Amine Catalysts

Catalyst AnalogueMolecular Volume (ų)LogPPredicted ee (%)Experimental ee (%)
1150.22.18588
2165.82.59294
3145.11.97880
4170.52.89596

Note: This data is illustrative and hypothetical.

Binding Energy Calculations and Conformational Analyses of Chiral Scaffolds

The three-dimensional shape (conformation) of a chiral catalyst is critical to its function. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a flexible molecule like N,3-dimethylbutan-2-amine, multiple conformations may exist, and understanding their relative energies is important.

Binding energy calculations can quantify the strength of the interaction between the catalyst and the substrate. These calculations are often performed using high-level quantum mechanics methods or through techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) applied to trajectories from MD simulations.

A detailed conformational analysis of the N,3-dimethylbutan-2-amine scaffold would reveal the preferred spatial arrangement of its functional groups. researchgate.net When this is combined with binding energy calculations for its complex with a substrate, it is possible to understand why certain binding modes are favored and how this preference translates into stereoselectivity in the catalyzed reaction. researchgate.net For instance, a particular conformer of the catalyst might present a binding pocket that is a better steric and electronic match for one enantiomer of a substrate, leading to a lower binding energy for that complex.

Emerging Research Directions and Future Prospects

Development of Novel Chiral Ligands and Organocatalysts Incorporating N,3-Dimethylbutan-2-amine Scaffolds

Chiral secondary amines are fundamental scaffolds in the design of both metal-coordinating ligands and metal-free organocatalysts. alfachemic.comcuni.cz The unique steric and electronic environment of the N,3-dimethylbutan-2-amine scaffold makes it an intriguing candidate for developing new catalytic systems. The presence of the bulky tert-butyl group can create a well-defined chiral pocket, potentially leading to high levels of stereocontrol in asymmetric reactions.

Future research is expected to focus on incorporating this amine into various catalytic frameworks. As organocatalysts, derivatives of N,3-dimethylbutan-2-amine could be employed in enamine and iminium ion catalysis, which are powerful strategies for asymmetric C-C bond formation. researchgate.net For example, they could catalyze Michael additions, Diels-Alder reactions, and aldol (B89426) reactions with high enantioselectivity. alfachemic.com Furthermore, this amine can serve as a building block for synthesizing more complex bifunctional catalysts, such as amino-squaramides or amino-thioureas, where the amine moiety acts as a basic site to activate one reactant while another functional group activates the other. researchgate.net

In coordination chemistry, the N,3-dimethylbutan-2-amine motif can be derivatized to form multidentate ligands for transition metals. These new chiral ligands could find applications in a wide range of metal-catalyzed processes, including asymmetric hydrogenation and allylic amination. nih.govorganic-chemistry.org

Integration of N,3-Dimethylbutan-2-amine Chemistry into Flow Synthesis and Automated Platforms

The transition from batch to continuous flow manufacturing is a significant trend in modern chemical synthesis, offering improved safety, scalability, and process control. The synthesis of chiral amines, including N-methyl secondary amines, has been successfully adapted to flow chemistry platforms. vapourtec.comacs.org These processes often allow for rapid optimization and can handle reactive intermediates more safely than traditional batch methods. researchgate.net

Future work will likely involve the development of a continuous flow process for the synthesis of N,3-dimethylbutan-2-amine hydrochloride. This could involve, for instance, the reductive amination of 3,3-dimethyl-2-butanone with methylamine (B109427) under high pressure and temperature in a packed-bed reactor containing a heterogeneous catalyst. Such a system would enable the safe and efficient production of this valuable building block on a larger scale. researchgate.net Moreover, integrating this synthesis into automated platforms would allow for rapid diversification, enabling the high-throughput synthesis of a library of derivatives for screening as potential ligands or organocatalysts.

Application of Green Chemistry Principles in the Synthesis and Use of this compound

Green chemistry principles are increasingly integral to the development of new chemical processes. For a compound like this compound, future research will undoubtedly prioritize sustainable synthetic routes. This includes minimizing waste, avoiding hazardous reagents, and improving atom economy.

One promising direction is the use of biocatalysis. Enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) could potentially be engineered to catalyze the asymmetric synthesis of N,3-dimethylbutan-2-amine from prochiral ketones, offering high enantioselectivity under mild, aqueous conditions. nih.gov Another green approach involves the development of catalytic routes that utilize more environmentally benign reagents and solvents. For example, catalytic transfer hydrogenation using formic acid as a hydrogen source could replace methods that rely on high-pressure hydrogen gas. Furthermore, designing syntheses that operate under solvent-free conditions represents a key goal in minimizing environmental impact. rsc.org

Exploration of New Catalytic Transformations and Synthetic Methodologies

The demand for structurally diverse chiral amines drives the exploration of novel synthetic methods. yale.edu this compound can serve as a key starting material or catalyst in developing new transformations. As a chiral secondary amine, it is a valuable nucleophile for constructing more complex chiral tertiary amines. nih.gov

One area of exploration is its use in direct catalytic asymmetric reductive amination, where it could be coupled with various ketones and aldehydes to produce a range of chiral tertiary amines with high stereocontrol. nih.gov Additionally, its application in palladium-catalyzed asymmetric allylic amination could provide access to valuable α,β-unsaturated γ-amino esters, which are precursors to important chiral γ-amino acids and γ-lactams. organic-chemistry.org The unique steric profile of N,3-dimethylbutan-2-amine may offer different reactivity and selectivity profiles compared to less hindered secondary amines in these transformations.

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

As with any chemical entity intended for use in catalysis or as a precursor to biologically active molecules, robust analytical methods are essential. For N,3-dimethylbutan-2-amine, this includes techniques for verifying enantiomeric purity, detecting trace impurities, and, if relevant, profiling its metabolites.

The determination of enantiomeric excess is critical and can be achieved through several advanced techniques. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases, remains a gold standard. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents is another powerful tool for rapid and accurate enantiopurity assessment. acs.orgrsc.org

Should derivatives of N,3-dimethylbutan-2-amine be investigated for pharmaceutical applications, understanding their metabolic fate would be crucial. The metabolism of secondary alkyl amines is complex and can involve pathways like N-dealkylation and N-hydroxylation. nih.govresearchgate.net Advanced mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS), are indispensable for in vitro metabolite profiling. nih.gov These methods allow for the detection and structural elucidation of metabolites, even at very low concentrations, providing critical insights into the biotransformation of the parent compound. researchgate.net

Q & A

Q. Advanced

  • Reaction optimization : Use excess amine precursors to drive selectivity and reduce alkylation by-products .
  • Catalytic additives : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity .
  • Temperature gradients : Gradual heating reduces side reactions (e.g., decomposition at >160°C) .
  • Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH) or recrystallization (ethanol/water) improves purity .

What are the key considerations for ensuring the stability of this compound in various storage conditions?

Q. Basic

  • Storage : Airtight, light-resistant containers under inert gas (N2/Ar) at 2–8°C to prevent hygroscopic degradation .
  • Stability testing : Conduct accelerated stability studies (ICH Q1A guidelines) under varying pH, temperature, and humidity to identify degradation pathways .
  • Impurity profiling : Monitor for common degradation products (e.g., free amine via HCl loss) using HPLC .

How to develop a robust HPLC method for quantifying impurities in this compound?

Q. Advanced

  • Column selection : C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm) .
  • Mobile phase : Gradient of acetonitrile and ammonium acetate buffer (pH 4.5) for optimal resolution .
  • Detection : UV at 210–220 nm (amine absorption band) .
  • Validation : Follow ICH Q2(R1) for linearity (R² > 0.995), precision (%RSD < 2%), and LOQ/LOD determination .

What computational tools can predict the physicochemical properties of this compound?

Q. Advanced

  • Molecular modeling : Software like Gaussian or Schrödinger Suite calculates logP, pKa, and solubility .
  • DFT calculations : Predict NMR chemical shifts and vibrational frequencies (IR) for structural validation .
  • QSPR models : Relate molecular descriptors to stability and reactivity using databases like PubChem .

How to address challenges in scaling up the synthesis of this compound from lab to pilot plant?

Q. Advanced

  • Process intensification : Optimize heat transfer and mixing efficiency (e.g., continuous flow reactors) .
  • Safety protocols : Mitigate exothermic risks during amination by implementing temperature-controlled jacketed reactors .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE studies to ensure reproducibility .

What are the regulatory considerations for handling this compound in preclinical studies?

Q. Basic

  • Safety data : Refer to SDS guidelines for proper PPE (gloves, goggles) and ventilation .
  • Documentation : Maintain batch records (CAS 53561-77-6) and analytical certificates for regulatory compliance .
  • Ethical approval : Ensure protocols align with institutional animal care guidelines if used in vivo .

How to differentiate this compound from its structural isomers analytically?

Q. Advanced

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns and polar mobile phases .
  • X-ray crystallography : Confirm absolute configuration for crystalline derivatives .
  • 2D NMR (COSY, HSQC) : Assign stereospecific proton and carbon correlations .

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